N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)urea
Description
N-[1-(2,4-dichlorophenyl)ethyl]-N’-(3,5-dimethylphenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of two aromatic rings substituted with chlorine and methyl groups, connected through a urea linkage
Properties
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-(3,5-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O/c1-10-6-11(2)8-14(7-10)21-17(22)20-12(3)15-5-4-13(18)9-16(15)19/h4-9,12H,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTTZLVPXSKLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dichlorophenyl)ethyl]-N’-(3,5-dimethylphenyl)urea typically involves the reaction of 2,4-dichloroacetophenone with 3,5-dimethylaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired urea derivative. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of N-[1-(2,4-dichlorophenyl)ethyl]-N’-(3,5-dimethylphenyl)urea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dichlorophenyl)ethyl]-N’-(3,5-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as nitro, sulfonyl, or halogen groups.
Scientific Research Applications
N-[1-(2,4-dichlorophenyl)ethyl]-N’-(3,5-dimethylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[1-(2,4-dichlorophenyl)ethyl]-N’-(3,5-dimethylphenyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[1-(2,4-dichlorophenyl)ethyl]-N’-(3,5-dimethylphenyl)urea can be compared with other similar compounds, such as:
N-[1-(2,4-dichlorophenyl)ethyl]-N’-(3,5-dimethylphenyl)thiourea: This compound has a sulfur atom in place of the oxygen in the urea linkage, which can affect its chemical and biological properties.
N-[1-(2,4-dichlorophenyl)ethyl]-N’-(3,5-dimethylphenyl)carbamate:
N-[1-(2,4-dichlorophenyl)ethyl]-N’-(3,5-dimethylphenyl)amide: The amide derivative may exhibit different binding affinities and biological activities.
The uniqueness of N-[1-(2,4-dichlorophenyl)ethyl]-N’-(3,5-dimethylphenyl)urea lies in its specific substitution pattern and the presence of the urea linkage, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
